1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO} SULFONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and material science This compound, in particular, is notable for its unique structural features, which include a pyrazole ring, a trifluoromethyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO} SULFONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the piperazine moiety. The final step involves the sulfonation reaction to introduce the sulfone group.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Formation of Piperazine Moiety: The piperazine moiety can be synthesized by reacting a suitable amine with a dihaloalkane, followed by cyclization.
Sulfonation Reaction: The final step involves the sulfonation of the compound using sulfonating agents such as sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO} SULFONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the piperazine moiety.
Reduction: Reduction reactions can occur at the sulfone group, converting it to a sulfide.
Substitution: The trifluoromethyl group and the piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction of the sulfone group can yield sulfides .
Scientific Research Applications
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO} SULFONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO} SULFONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO} SULFONE: Similar structure but with different methylation pattern.
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(FLUOROMETHYL)PHENYL]PIPERAZINO} SULFONE: Similar structure but with a fluoromethyl group instead of trifluoromethyl.
Uniqueness
1,5-DIMETHYL-1H-PYRAZOL-4-YL {4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO} SULFONE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability .
Properties
Molecular Formula |
C16H19F3N4O2S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C16H19F3N4O2S/c1-12-15(11-20-21(12)2)26(24,25)23-8-6-22(7-9-23)14-5-3-4-13(10-14)16(17,18)19/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
CAHOHPBRSVAEJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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